1-Ethyl-3-methylpyridinium Bis(trifluoromethanesulfonyl)imide
Overview
Description
1-Ethyl-3-methylpyridinium Bis(trifluoromethanesulfonyl)imide is an ionic liquid known for its unique properties such as high thermal stability, low viscosity, and excellent ionic conductivity. This compound is widely used in various scientific and industrial applications, particularly in the field of electrochemistry .
Mechanism of Action
Target of Action
1-Ethyl-3-methylpyridinium Bis(trifluoromethanesulfonyl)imide is a type of ionic liquid . Ionic liquids are salts in which the ions are poorly coordinated, which results in these solvents being liquid below 100°C, or even at room temperature . The primary targets of this compound are electrochemical devices, such as lithium-ion batteries .
Mode of Action
This compound interacts with its targets (electrochemical devices) by serving as an electrolytic material . It has a low viscosity and high conductivity, making it an excellent medium for conducting electricity . Its interaction with the device results in enhanced performance of the device, particularly in terms of energy efficiency .
Biochemical Pathways
It facilitates the movement of ions between the anode and cathode, which is a critical process in the functioning of the battery .
Result of Action
The molecular and cellular effects of the compound’s action are seen in the improved performance of the electrochemical devices in which it is used. For instance, in lithium-ion batteries, the compound enhances the efficiency of the charge-discharge cycle, contributing to the battery’s high energy density .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound is known to be air and heat sensitive , suggesting that its performance may be optimal in controlled environments with minimal exposure to air and heat. Furthermore, the compound is stored under inert gas, indicating that it may react with certain substances in the environment .
Biochemical Analysis
Biochemical Properties
1-Ethyl-3-methylpyridinium Bis(trifluoromethanesulfonyl)imide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially altering their activity and stability . The nature of these interactions often involves ionic and hydrogen bonding, which can influence the enzyme’s conformation and function.
Cellular Effects
The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to changes in gene expression patterns . Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and fluxes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under controlled conditions, but its activity can diminish over extended periods due to gradual degradation. Long-term exposure to this compound can lead to persistent changes in cellular processes, which may be reversible upon removal of the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular processes . Threshold effects have been observed, where a certain concentration is required to elicit a noticeable response. At high doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological functions.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and stability . These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound’s impact on metabolic pathways is complex and can vary depending on the specific cellular context.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . The compound’s distribution within cells can affect its activity and function, as it may concentrate in specific cellular compartments where it exerts its effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-methylpyridinium Bis(trifluoromethanesulfonyl)imide typically involves the following steps:
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Formation of 1-Ethyl-3-methylpyridinium Bromide:
- React 1-methylpyridinium with ethyl bromide in an organic solvent such as acetonitrile.
- The reaction is carried out under reflux conditions for several hours.
- The product is then purified by recrystallization.
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Anion Exchange to Form this compound:
- The 1-Ethyl-3-methylpyridinium bromide is dissolved in water.
- A solution of lithium bis(trifluoromethanesulfonyl)imide is added to the mixture.
- The resulting ionic liquid is extracted using an organic solvent such as dichloromethane.
- The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to obtain the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-methylpyridinium Bis(trifluoromethanesulfonyl)imide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pyridinium ring.
Complexation Reactions: It can form complexes with metal ions, which is useful in catalysis and material science.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as thiols and amines. Reactions are typically carried out in polar solvents under mild conditions.
Complexation: Metal salts such as copper(II) sulfate or nickel(II) chloride are used, often in aqueous or organic solvents.
Major Products:
Substitution Products: Depending on the nucleophile, products can include alkylated pyridinium derivatives.
Complexes: Metal-ligand complexes with varying stoichiometries.
Scientific Research Applications
1-Ethyl-3-methylpyridinium Bis(trifluoromethanesulfonyl)imide has a wide range of applications in scientific research:
Electrochemistry: Used as an electrolyte in lithium-ion batteries and supercapacitors due to its high ionic conductivity and thermal stability.
Catalysis: Acts as a solvent and catalyst in various organic reactions, including polymerization and coupling reactions.
Material Science: Employed in the synthesis of advanced materials such as ionic polymers and nanocomposites.
Biological Applications: Investigated for its potential use in drug delivery systems and as a stabilizing agent for enzymes.
Comparison with Similar Compounds
1-Butyl-3-methylpyridinium Bis(trifluoromethanesulfonyl)imide: Similar structure but with a butyl group instead of an ethyl group.
1-Ethyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide: Contains a pyrrolidinium ring instead of a pyridinium ring, leading to different ionic interactions and applications.
Uniqueness: 1-Ethyl-3-methylpyridinium Bis(trifluoromethanesulfonyl)imide is unique due to its combination of high thermal stability, low viscosity, and excellent ionic conductivity. These properties make it particularly suitable for use in high-performance electrochemical devices and advanced material synthesis .
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-ethyl-3-methylpyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N.C2F6NO4S2/c1-3-9-6-4-5-8(2)7-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-7H,3H2,1-2H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIAGXMMNLATPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=CC(=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F6N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693671 | |
Record name | 1-Ethyl-3-methylpyridin-1-ium bis(trifluoromethanesulfonyl)azanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
841251-37-4 | |
Record name | 1-Ethyl-3-methylpyridin-1-ium bis(trifluoromethanesulfonyl)azanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethyl-3-methylpyridinium Bis(trifluoromethanesulfonyl)imide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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